![molecular formula C19H18NO+ B14313290 Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- CAS No. 113480-18-5](/img/structure/B14313290.png)
Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- is a compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound features a pyridinium ring substituted with a hydroxyethyl group and a naphthalenyl ethenyl group, making it a unique structure with potential for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- typically involves the reaction of pyridine derivatives with appropriate substituents. One common method is the reaction of 1-(2-hydroxyethyl)pyridinium chloride with 2-(1-naphthalenyl)ethenyl chloride under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The naphthalenyl ethenyl group can be reduced to form a saturated naphthalenyl ethyl group.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted pyridinium salts.
科学的研究の応用
Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects .
類似化合物との比較
Similar Compounds
- Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- chloride
- Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- bromide
Uniqueness
Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridinium salts, it may exhibit enhanced reactivity and selectivity in certain reactions, making it valuable for specialized applications .
特性
CAS番号 |
113480-18-5 |
|---|---|
分子式 |
C19H18NO+ |
分子量 |
276.4 g/mol |
IUPAC名 |
2-[4-(2-naphthalen-1-ylethenyl)pyridin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C19H18NO/c21-15-14-20-12-10-16(11-13-20)8-9-18-6-3-5-17-4-1-2-7-19(17)18/h1-13,21H,14-15H2/q+1 |
InChIキー |
WNTAGROULYXPJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=[N+](C=C3)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


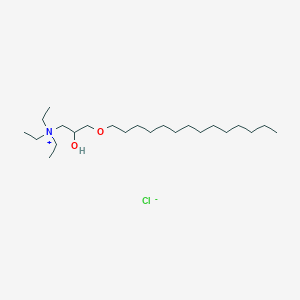
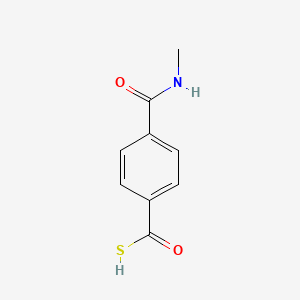
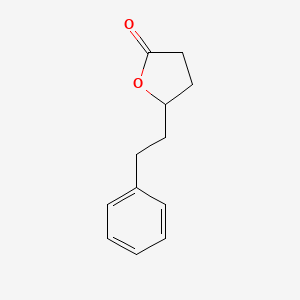
![N-Benzyl-N-[2-(1,3-dioxan-2-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14313215.png)
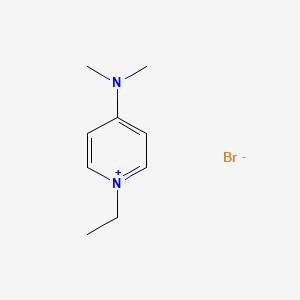
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-fluoroaniline)](/img/structure/B14313228.png)
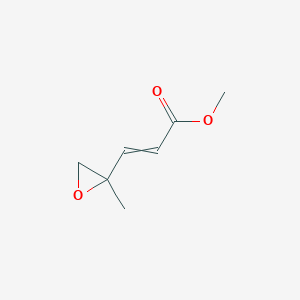
![5-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpent-2-enal](/img/structure/B14313242.png)
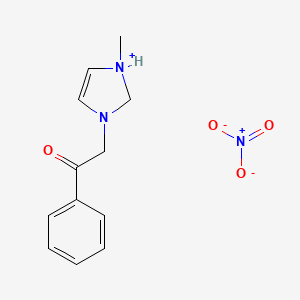
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol](/img/structure/B14313248.png)
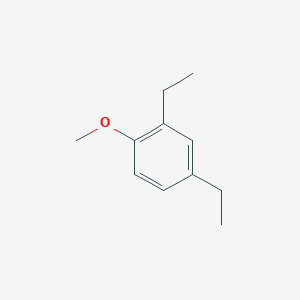
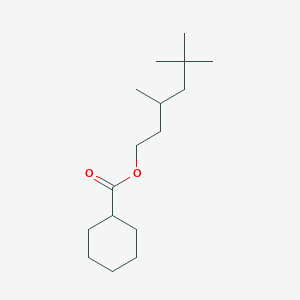
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
